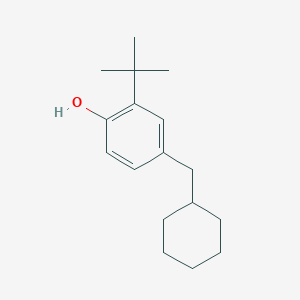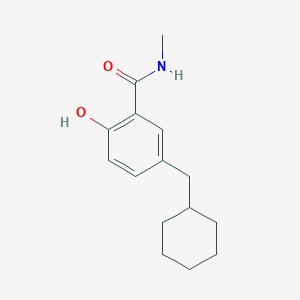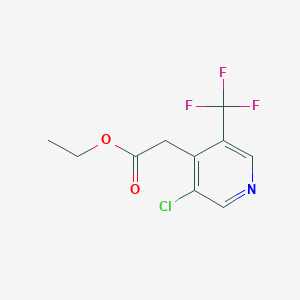
3-Tert-butoxy-4-cyclopropoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butoxy-4-cyclopropoxybenzoic acid is an organic compound with a complex structure that includes both tert-butoxy and cyclopropoxy functional groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-4-cyclopropoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the hydroxyl group of 4-hydroxybenzoic acid with a tert-butyl group, followed by the introduction of the cyclopropoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butoxy-4-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid group to an alcohol.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Tert-butoxy-4-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 3-Tert-butoxy-4-cyclopropoxybenzoic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Tert-butoxybenzoic acid: Similar structure but lacks the cyclopropoxy group.
3-Cyclopropoxybenzoic acid: Similar structure but lacks the tert-butoxy group.
4-Cyclopropoxybenzoic acid: Similar structure but with the cyclopropoxy group at a different position.
Uniqueness
3-Tert-butoxy-4-cyclopropoxybenzoic acid is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C14H18O4 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-12-8-9(13(15)16)4-7-11(12)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
QYXJMCZUOZISPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CC(=C1)C(=O)O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


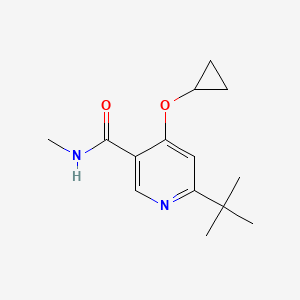
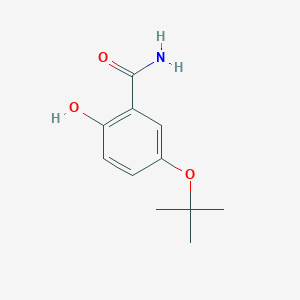

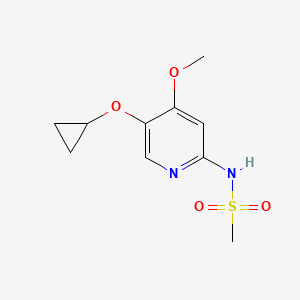
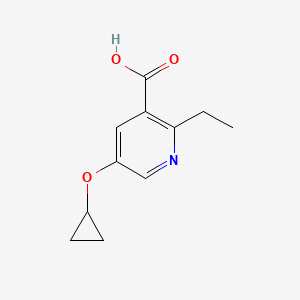

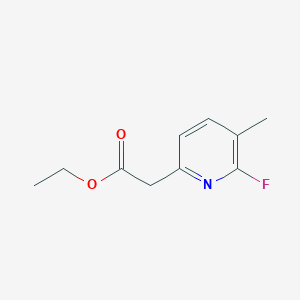
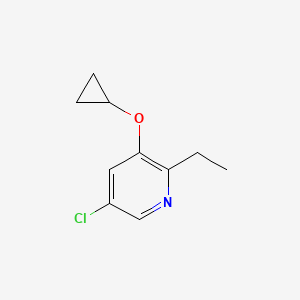
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
